molecular formula C13H14F3N3 B4351575 3-cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1011397-33-3

3-cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4351575
CAS No.: 1011397-33-3
M. Wt: 269.27 g/mol
InChI Key: JLKUKGQOCSRJBL-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the cyclopropyl and ethyl groups further enhances its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated pyrazolo[3,4-b]pyridine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine ring, potentially converting it to a dihydro derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity by increasing lipophilicity and metabolic stability. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Comparison: Compared to similar compounds, 3-cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its cyclopropyl, ethyl, and trifluoromethyl groups. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3/c1-3-8-6-9(13(14,15)16)10-11(7-4-5-7)18-19(2)12(10)17-8/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUKGQOCSRJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C)C3CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139314
Record name 3-Cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011397-33-3
Record name 3-Cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011397-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-6-ethyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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